[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and a biphenyl group
Preparation Methods
The synthesis of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole ring, followed by the introduction of the pyrrolidine moiety, and finally, the attachment of the biphenyl group. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The biphenyl group can contribute to the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, pyrrolidine-containing molecules, and biphenyl-based compounds. For example:
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and are used in medicine for their therapeutic properties.
Pyrrolidine-Containing Molecules: Compounds such as nicotine and proline feature the pyrrolidine ring and have distinct biological activities.
Biphenyl-Based Compounds: Biphenyl itself and its derivatives are used in various industrial applications, including as intermediates in organic synthesis.
The uniqueness of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone lies in the combination of these three functional groups, which imparts unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H21N3O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H21N3O/c28-24(19-14-12-18(13-15-19)17-7-2-1-3-8-17)27-16-6-11-22(27)23-25-20-9-4-5-10-21(20)26-23/h1-5,7-10,12-15,22H,6,11,16H2,(H,25,26) |
InChI Key |
GKSDMEYZAHTWQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.